Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound characterized by a central thiazol-2-yl ring substituted with a carbamate group at position 4 and a 2-((4-chlorophenethyl)amino)-2-oxoethyl side chain. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems.
Properties
IUPAC Name |
methyl N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-22-15(21)19-14-18-12(9-23-14)8-13(20)17-7-6-10-2-4-11(16)5-3-10/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJNMFZAPAMOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 4-chlorophenethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with methyl chloroformate to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Carbamate Hydrolysis
The methyl carbamate group undergoes hydrolysis under acidic or basic conditions:
Microwave-assisted hydrolysis (e.g., 160°C, 4 h) accelerates reaction rates, as demonstrated in analogous carbamate systems .
Amide Hydrolysis and Reduction
The 2-((4-chlorophenethyl)amino)-2-oxoethyl moiety participates in:
Acid/Base-Catalyzed Amide Hydrolysis
LiAlH₄-Mediated Amide Reduction
Reduction of the amide to a secondary amine:
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Product: 2-((4-Chlorophenethyl)amino)ethyl-thiazol-4-yl carbamate
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Yield: ~40–50% (requires Fieser workup to quench excess LiAlH₄)
Thiazole Ring Reactivity
The thiazole core undergoes electrophilic substitution and coordination:
Nitration
| Conditions | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C, 2 h | C-5 | 5-Nitro-thiazole derivative | Electron-withdrawing carbamate directs meta . |
Pd-Catalyzed Cross-Coupling
Suzuki coupling at C-4 or C-5 positions:
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Reagents: Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C
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Yield: ~30–45% (limited by steric hindrance from the carbamate)
Ketone Functionalization
The 2-oxoethyl group participates in:
NaBH₄ Reduction
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Reagents: NaBH₄ (2 equiv), MeOH, 0°C → rt, 1 h
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Product: 2-((4-Chlorophenethyl)amino)ethyl-thiazol-4-yl carbamate (secondary alcohol)
Grignard Addition
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Reagents: CH₃MgBr (3 equiv), THF, −78°C → rt
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Product: Tertiary alcohol derivative
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Yield: ~65–75% (quenching with NH₄Cl required)
Carbamate Transesterification
Methanol exchange with higher alcohols:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| K₂CO₃, DMF, 60°C, 12 h | Ethanol, n-propanol | Ethyl/propyl carbamate analogs | ~50–60% |
| Ti(OiPr)₄, toluene, reflux, 6 h | Benzyl alcohol | Benzyl carbamate derivative | ~40% |
Biological Interaction Pathways
The compound’s thiazole and carbamate groups enable:
Scientific Research Applications
Antiviral Research
Recent studies have highlighted the compound's potential as a covalent inhibitor of viral proteases, specifically targeting the SARS-CoV-2 3CLpro enzyme. This protease is crucial for viral replication, making it a promising target for antiviral drug development. The compound's structure allows it to effectively bind to the active site of the enzyme, inhibiting its function and thereby reducing viral load in infected cells .
Anti-cancer Activity
Research into the compound's anti-cancer properties has shown promise in inhibiting various cancer cell lines. The thiazole ring and chlorophenethyl moiety contribute to its ability to interact with biological targets involved in cancer progression. Preliminary data suggest that modifications to the compound can enhance its potency against specific types of tumors, indicating a potential pathway for developing targeted cancer therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is crucial for optimizing its efficacy and reducing side effects. SAR studies have revealed that:
- Modifications to the thiazole ring can significantly impact biological activity.
- The presence of the chlorophenethyl group enhances binding affinity to target proteins.
- Alterations in the carbamate moiety can affect solubility and bioavailability, which are critical for therapeutic applications .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving thioamide precursors.
- Introduction of Chlorophenethyl Group : This step may involve coupling reactions with appropriate chlorinated phenyl derivatives.
- Carbamoylation : The final step involves attaching the carbamate group using standard coupling techniques.
These methods not only ensure high yields but also allow for scalability in industrial settings .
Case Study 1: Antiviral Efficacy
In a study evaluating various inhibitors of SARS-CoV-2 protease, this compound was identified as a lead compound due to its high binding affinity and inhibitory activity at low concentrations. The study demonstrated a significant reduction in viral replication in vitro, supporting further investigation into its clinical applications .
Case Study 2: Cancer Cell Line Inhibition
Another study focused on assessing the anti-cancer properties of this compound across multiple cancer cell lines, including breast and prostate cancer cells. Results indicated that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis, suggesting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of bacteria or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function, leading to cell death .
Comparison with Similar Compounds
Urea Derivatives ()
Compounds such as 1f and 1g () share a thiazole backbone but feature urea (-NH-C(=O)-NH-) linkages instead of carbamates. For example:
- 1f : Contains a trifluoromethylphenyl urea and a hydroxymethoxybenzylidene hydrazinyl side chain.
- 1g : Substitutes with a hydroxybenzylidene hydrazinyl group.
Key Differences :
Thiazolemethylthio Derivatives ()
Compounds like 15 and 40 () incorporate thiazolemethylthio (-S-CH2-thiazole) groups but differ in their amide substituents. For example:
- 15 : Features a 5-methyl-1,2,4-oxadiazole substituent.
- 40 : Includes a 2-methyl-4-thiazolyl group.
Key Differences :
- The target compound’s carbamate and 4-chlorophenethyl groups may offer distinct electronic and steric effects compared to the sulfur-linked heterocycles in 15 and 40 , influencing target selectivity .
Functional Group Variations
Carbamate vs. Hydrazide Derivatives ( and )
Key Differences :
- The 4-chlorophenethyl group could enhance binding to hydrophobic enzyme pockets compared to the methylbenzoate in HH3 .
Pharmacological Activity Correlations
Key Differences :
- The target compound lacks the hydroperoxypropan-2-yl moiety found in analogs, which may reduce oxidative stress-related activity .
- Simpler substitution patterns (e.g., 4-chlorophenethyl) in the target compound may streamline synthesis while retaining cytotoxicity .
Physicochemical Properties
Observations :
- The absence of trifluoromethyl or benzylidene groups may reduce steric hindrance compared to 1f and HH3 .
Biological Activity
Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article will explore the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring, a chlorophenethyl group, and a carbamate moiety. The general synthetic route involves the following steps:
- Formation of the Thiazole Ring : This is typically achieved through a reaction between an α-haloketone and thiourea under basic conditions.
- Attachment of the Chlorophenethyl Group : This is accomplished via nucleophilic substitution reactions.
- Formation of the Carbamate Bond : The final step involves reacting the intermediate with methyl carbamate.
This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to therapeutic effects.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against a range of microbial pathogens.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors influencing their biological activity. For instance, modifications to the thiazole ring or the chlorophenethyl group can significantly impact inhibitory potency against specific biological targets.
Case Studies
-
Inhibitory Activity Against SARS-CoV Protease :
Compound IC50 (µM) Compound A 0.42 Compound B 0.62 Methyl Carbamate Derivative 3.20 - Cytotoxicity Assays :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing Methyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Prepare the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., bromoacetophenone) in ethanol under reflux, as demonstrated for analogous thiazolylcarboxamide derivatives .
- Step 2 : Introduce the 4-chlorophenethylamine moiety via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Step 3 : Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time. For example, extending reflux time to 12–24 hours improved yields of similar thiazolyl derivatives from 65% to 76% .
- Key Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 6–8 hrs | 64–76% | |
| Amide coupling | EDC/HOBt, DMF, RT, 12 hrs | 70–80% |
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be analyzed?
- Methodology :
- IR Spectroscopy : Identify carbamate C=O (1680–1720 cm⁻¹) and amide N-H (3200–3300 cm⁻¹) stretches. Thiazole C-S-C vibrations appear at 650–750 cm⁻¹ .
- ¹H-NMR : Confirm the methyl carbamate group (δ 3.7–3.9 ppm, singlet) and 4-chlorophenethyl protons (δ 7.2–7.4 ppm for aromatic H; δ 3.4–3.6 ppm for CH₂ adjacent to amide) .
- LC-MS/MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carbamate and thiazole moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in anticancer or antiviral research?
- Methodology :
- Structural Modifications : Synthesize analogs with variations in the thiazole substituents (e.g., methyl vs. nitro groups) and the phenethylamine chain (e.g., halogen substitution at different positions) .
- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and antiviral activity via plaque reduction assays. Compare IC₅₀ values to establish SAR trends .
- Computational Modeling : Perform docking studies with target proteins (e.g., EGFR for anticancer activity) to correlate substituent effects with binding affinity .
Q. How should researchers address conflicting data in biological activity or synthetic yields reported across studies?
- Methodology :
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., solvent purity, catalyst batches) and conditions (e.g., temperature control ±2°C) .
- Statistical Analysis : Apply ANOVA to compare yields or bioactivity data across multiple trials. For example, if one study reports 70% yield for a reaction while another achieves 50%, test catalyst efficiency (e.g., EDC vs. DCC) under controlled conditions .
- Cross-Validation : Use orthogonal characterization (e.g., HPLC purity + NMR) to confirm compound identity when discrepancies arise .
Q. What strategies resolve contradictions in reaction mechanisms proposed for thiazole-ring formation?
- Methodology :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-thiourea) to track cyclization pathways via LC-MS .
- Kinetic Studies : Monitor reaction intermediates by in situ FTIR or NMR to identify rate-limiting steps (e.g., thiourea deprotonation vs. cyclization) .
- Computational Chemistry : Calculate activation energies for competing pathways (e.g., Hantzsch vs. Cook-Heilborn thiazole synthesis) using DFT methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
